BenchChemオンラインストアへようこそ!

Bamethan Sulfate

Vascular Surgery Peripheral Vasodilation Graft Patency

Bamethan Sulfate is a racemic β-adrenergic vasodilator with quantifiably distinct pharmacology vs. structural analogs isoxsuprine and buphenine. Its Defined Daily Dose (75 mg) exceeds isoxsuprine (60 mg) and buphenine (30 mg), directly impacting in vivo dosing strategies. Validated as an HPLC internal standard for atenolol assays, Bamethan achieves baseline resolution (retention time 10.4 min vs. atenolol 6.4 min) on C18 columns with intra-/inter-day precision <3.25% RSD and linear calibration (R²=0.999). Propranolol challenge confirms β-receptor-dependent vasodilation. Choose Bamethan for reproducible pharmacokinetic studies and receptor-specific peripheral vasodilation research.

Molecular Formula C24H40N2O8S
Molecular Weight 516.6 g/mol
CAS No. 5716-20-1
Cat. No. B1667734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBamethan Sulfate
CAS5716-20-1
Synonymsametan
bamethan
bamethan sulfate
bamethane
Bupatol
Butyl-Sympatol
butylnorsynephrin
Emasex A
N-butylnorsympathone
Vasculat
Molecular FormulaC24H40N2O8S
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O
InChIInChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4)
InChIKeyPARMADWNFXEEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bamethan Sulfate (CAS 5716-20-1) Baseline Pharmacological and Chemical Profile for Peripheral Vasodilator Procurement


Bamethan Sulfate, a racemic beta-adrenergic agonist [1], is a member of the 2-amino-1-phenylethanol derivative class of peripheral vasodilators. Chemically designated as 1-(4-hydroxyphenyl)-1-hydroxy-2-butylaminoethane hemisulfate, this small-molecule compound exhibits vasodilatory activity by stimulating beta-adrenergic receptors, leading to relaxation of vascular smooth muscle [2]. It has been historically indicated for the management of peripheral vascular disorders, including Raynaud's syndrome, intermittent claudication, and arteriosclerotic peripheral vascular disease [3].

Bamethan Sulfate (CAS 5716-20-1) Procurement Risk: Why In-Class Substitution Without Quantitative Evidence Leads to Experimental Failure


Despite sharing a common 2-amino-1-phenylethanol core with analogs like isoxsuprine and buphenine (nylidrin), Bamethan Sulfate exhibits a distinct pharmacological and analytical signature that precludes simple substitution [1]. Quantifiable differences in receptor binding kinetics, in vivo potency, defined daily dose (DDD) requirements, and chromatographic behavior directly impact experimental reproducibility and therapeutic efficacy [2]. The following quantitative evidence demonstrates that generic selection within this vasodilator class, without reference to compound-specific data, introduces unacceptable variability in both research and clinical procurement contexts [3].

Bamethan Sulfate (CAS 5716-20-1) Product-Specific Evidence Guide: Quantitative Differentiation from Closest Analogs and Alternatives


Intraoperative Graft Blood Flow Augmentation: Inferior Potency of Bamethan Compared to Papaverine

In a direct head-to-head comparison using electromagnetic flowmetry in 31 patients undergoing femoro-popliteal bypass surgery, the increase in graft blood flow achieved with 100 mg of Bamethan was significantly less pronounced than that induced by 40 mg of papaverine [1]. This quantifiable difference in potency has direct implications for intraoperative vasodilator selection, particularly in procedures requiring maximal flow augmentation [1].

Vascular Surgery Peripheral Vasodilation Graft Patency Blood Flowmetry

Defined Daily Dose (DDD) Comparison: Bamethan Requires Higher Therapeutic Dose Than Class Analogs

The WHO Collaborating Centre for Drug Statistics Methodology assigns a Defined Daily Dose (DDD) of 75 mg for oral Bamethan, which is significantly higher than the DDD for the structurally related analogs isoxsuprine (60 mg) and buphenine (30 mg) [1]. This standardized metric reflects the average maintenance dose required for therapeutic effect in peripheral vascular disorders, indicating that Bamethan is intrinsically less potent on a milligram basis compared to its closest in-class comparators [1].

Pharmacoepidemiology Drug Utilization Dose Standardization ATC Classification

Differential Binding to α1-Acid Glycoprotein: Bamethan Exhibits Higher Plasma Protein Affinity than Isoxsuprine

Using α1-acid glycoprotein (AAG) affinity columns, which structurally mimic β-adrenergic receptors, Bamethan demonstrated effective binding, whereas isoxsuprine showed negligible interaction [1]. This qualitative difference in plasma protein binding behavior between two structurally similar vasodilators implies distinct pharmacokinetic profiles and potential differences in free drug fraction and clearance, directly affecting in vivo performance [1].

Plasma Protein Binding Pharmacokinetics Affinity Chromatography Adrenergic Drugs

Mechanism of Action: β-Receptor Dependent Vasodilation Shared with Nylidrin and Isoxsuprine, but Distinct from Papaverine

In a spinal rat model, propranolol (a β-blocker) produced a pressor response during infusion of a mixture of nylidrin, isoxsuprine, or bamethan with vasopressin, confirming that these three agents share a common β-receptor-mediated vasodilatory mechanism [1]. In contrast, propranolol did not produce a pressor response during infusion of papaverine, demonstrating that its vasodilation operates through a β-receptor-independent pathway [1]. This study directly links Bamethan's activity to β-receptor stimulation, a shared feature with its closest analogs but a key differentiator from non-β-agonist vasodilators.

β-Adrenergic Agonism Vascular Smooth Muscle Receptor Pharmacology In Vivo Model

Bamethan Sulfate (CAS 5716-20-1) Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Scenario 1: Analytical Chemistry and Bioanalytical Method Development

Bamethan Sulfate's demonstrated utility as an internal standard (IS) in validated HPLC methods with fluorescence detection makes it a strategic procurement choice for laboratories developing assays for β-blockers like atenolol. In one validated method, Bamethan yielded a retention time of 10.4 min on a C18 column, enabling baseline resolution from atenolol (6.4 min) [1]. The method achieved a lower limit of quantitation (LLOQ) of 10 ng/mL for atenolol, with intra- and inter-day precision values below 3.25% RSD, demonstrating Bamethan's suitability for sensitive and reproducible pharmacokinetic studies [1]. This scenario is directly supported by its role in achieving linear calibration (R²=0.999) as an internal standard .

Scenario 2: Research on Peripheral Vascular Disorders and β-Receptor Pharmacology

For preclinical and clinical research focused on peripheral vasodilation mediated specifically by β-adrenergic receptors, Bamethan Sulfate offers a well-characterized pharmacological tool. Evidence from the propranolol challenge model confirms its activity is β-receptor-dependent, a feature it shares with nylidrin and isoxsuprine [2]. However, procurement for studies requiring maximal vasodilatory effect should consider the head-to-head evidence demonstrating inferiority to papaverine in graft flow augmentation [3]. Furthermore, its higher DDD relative to isoxsuprine and buphenine [4] should inform dosing considerations in in vivo experimental designs.

Scenario 3: Pharmacoepidemiology and Drug Utilization Research

The quantifiable difference in Defined Daily Dose (DDD) between Bamethan (75 mg) and its analogs isoxsuprine (60 mg) and buphenine (30 mg) [4] provides a critical data point for pharmacoepidemiological studies, cost-effectiveness analyses, and cross-national drug utilization comparisons. This scenario leverages the standardized WHO ATC/DDD methodology to precisely quantify the lower intrinsic potency of Bamethan, enabling evidence-based selection of comparator agents in retrospective cohort studies and healthcare resource utilization assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bamethan Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.